5-(4-Dimethylaminobenzylidene)rhodanine

Catalog No.
S606060
CAS No.
536-17-4
M.F
C12H12N2OS2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Dimethylaminobenzylidene)rhodanine

CAS Number

536-17-4

Product Name

5-(4-Dimethylaminobenzylidene)rhodanine

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)

InChI Key

JJRVRELEASDUMY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Synonyms

5-(4-(dimethylamino)benzylidene)rhodanine, DMABR

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2

Silver Detection and Quantification:

  • Autoradiography: 5-(4-DMAB)R acts as a silver-specific dye in autoradiography. This technique visualizes the distribution of radiolabeled molecules within tissues or cells. When 5-(4-DMAB)R interacts with silver ions deposited on X-ray film by the radiolabeled molecule, it forms a colored complex, allowing researchers to quantify the amount of silver and indirectly the radiolabeled molecule []. This application is valuable in studies involving silver nanoparticles or radiotracers containing silver.

Titration Indicator:

  • Cyanide Detection: 5-(4-DMAB)R functions as an indicator in the titration of cyanide solutions with silver nitrate solution. During the titration, the formation of a white silver chloride precipitate signifies the endpoint, indicating the complete conversion of cyanide ions to silver chloride. The color change of 5-(4-DMAB)R from yellow to red further confirms the endpoint, providing a visual confirmation alongside the precipitate formation []. This application is helpful in environmental and industrial settings for monitoring cyanide levels.

5-(4-Dimethylaminobenzylidene)rhodanine is an organic compound with the molecular formula C12H12N2OS2C_{12}H_{12}N_{2}OS_{2} and a molar mass of approximately 264.4 g/mol. It is recognized for its distinctive structure, which features a rhodanine core substituted with a dimethylaminobenzylidene group. This compound is primarily utilized in analytical chemistry as a reagent for detecting specific metal ions, including silver, gold, mercury, palladium, and platinum .

DABR's mechanism of action for silver detection relies on the formation of a colored complex. The interaction between the electron-rich sites on DABR (particularly the sulfur and nitrogen atoms) and the silver ion leads to complexation. This complexation alters the electronic structure of DABR, resulting in the observed red color [].

Characteristic of rhodanine derivatives. Its reactivity is influenced by the presence of the thiazolidinone moiety, which can participate in nucleophilic substitutions and condensation reactions. The compound can form complexes with metal ions, leading to colored solutions that are useful in photometric analyses .

While specific biological activities of 5-(4-Dimethylaminobenzylidene)rhodanine are not extensively documented, similar compounds in the rhodanine family have shown potential pharmacological properties, including antibacterial and anti-inflammatory effects. The biological implications of this compound may warrant further investigation to explore its potential therapeutic applications .

The synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine typically involves the condensation reaction between rhodanine and p-dimethylaminobenzaldehyde. The general procedure includes:

  • Dissolving rhodanine in an appropriate solvent (such as ethanol).
  • Adding p-dimethylaminobenzaldehyde to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and precipitating the product by adding water or another non-solvent.
  • Filtering and purifying the resulting solid through recrystallization .

5-(4-Dimethylaminobenzylidene)rhodanineDimethylamino group on benzylideneMetal ion detectionRhodanineBasic structure without substitutionsMedicinal chemistryThiazolidinedioneThiazolidine ring structureAntidiabetic agents5-BenzylidenerhodanineBenzylidene group without dimethylaminoReagent for various analyses

The uniqueness of 5-(4-Dimethylaminobenzylidene)rhodanine lies in its specific substitution pattern, which enhances its selectivity and sensitivity towards certain metal ions compared to other similar compounds .

Interaction studies involving 5-(4-Dimethylaminobenzylidene)rhodanine focus on its ability to form complexes with metal ions. These interactions are significant for understanding its application in analytical chemistry, particularly in developing selective reagents for specific metal ions. The formation of these complexes often results in distinct color changes, which can be quantitatively measured using spectrophotometry .

Several compounds share structural similarities with 5-(4-Dimethylaminobenzylidene)rhodanine, including:

  • Rhodanine: The parent compound, known for its diverse applications in medicinal chemistry.
  • Thiazolidinedione: A class of compounds with similar thiazolidine structures that exhibit various biological activities.
  • 5-Benzylidenerhodanine: Another derivative that also serves as a reagent but lacks the dimethylamino substituent.

Comparison Table

Compound NameStructural Features

Physical Description

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.03910536 g/mol

Monoisotopic Mass

264.03910536 g/mol

Heavy Atom Count

17

UNII

0SER53Q7RT

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

536-17-4

Wikipedia

P-dimethylaminobenzalrhodanine

General Manufacturing Information

4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-: ACTIVE

Dates

Modify: 2023-08-15

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